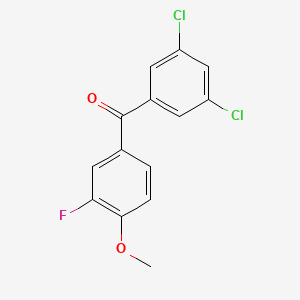

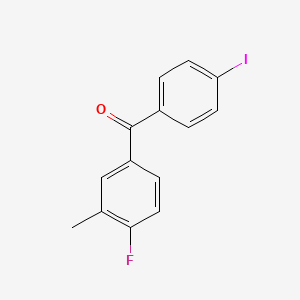

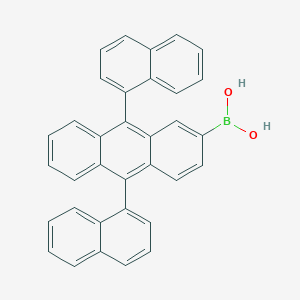

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

カタログ番号 B1359390

CAS番号:

898779-10-7

分子量: 320.4 g/mol

InChIキー: BGPQLHPPKNFWCG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

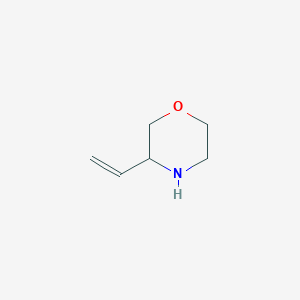

“2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound with the CAS Number: 898779-10-7 . Its IUPAC name is (5- (1,3-dioxolan-2-yl)-1H-1lambda3-thiophen-2-yl) (3,4-dimethoxyphenyl)methanone . The molecular weight of this compound is 321.37 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17O5S/c1-18-11-4-3-10 (9-12 (11)19-2)15 (17)13-5-6-14 (22-13)16-20-7-8-21-16/h3-6,9,16,22H,7-8H2,1-2H3 . This code gives a unique representation of the molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.37 . It is recommended to be stored at a temperature of 28 C .科学的研究の応用

-

Antioxidant and Antibacterial Activities

- Field : Biochemistry

- Application : Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid have been found to exhibit antioxidant and antibacterial activities .

- Methods : The compounds were synthesized and their products were determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

-

Fungicidal Activity

- Field : Agriculture

- Application : Benzimidazole fungicides, which are based on the fungicidal activity of the benzimidazole ring structure, exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .

- Methods : These fungicides are used in agriculture to prevent and control various plant diseases caused by fungi .

- Results : Due to their particularly outstanding antibacterial properties, they are widely used in agriculture .

- Solubilizing Protective Group

- Field : Chemistry

- Application : The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

- Methods : The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

- Results : This method increases the solubility and stability of the precursor .

- Optical and Electrochemical Properties

- Field : Material Science

- Application : Unsubstituted 4,4′-bibenzo [c]thiophene and its silyl-substituted derivatives with one or two tert-butyl dimethylsilyl groups on each thiophene ring have been synthesized as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .

- Methods : The characterization of these derivatives was determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .

- Results : The photoabsorption and fluorescence maxima of the three 4,4′-bibenzo [c]thiophene derivatives in toluene exhibit bathochromic shifts. The HOMO and LUMO energy levels rise, but the rise of the HOMO energy level is larger than that of the LUMO energy level, resulting in the bathochromic shift of the photoabsorption band .

Safety And Hazards

特性

IUPAC Name |

(3,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-18-11-4-3-10(9-12(11)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPQLHPPKNFWCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641977 |

Source

|

| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |

CAS RN |

898779-10-7 |

Source

|

| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

7-Chlorobenzo[d]oxazole

1243378-99-5

3-[3-(Trifluoromethyl)phenoxy]aniline

625106-28-7

3-Vinylmorpholine

148860-48-4

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)